molecular formula C21H25N5O2S B2801425 1-((4-Oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448034-96-5

1-((4-Oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Katalognummer: B2801425
CAS-Nummer: 1448034-96-5
Molekulargewicht: 411.52
InChI-Schlüssel: ZKMKOZJJVGEDEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-Oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a phthalazinone core, a pyrrolidine moiety, and a thiophene ring, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: The next step involves the alkylation of the phthalazinone core with a pyrrolidine derivative, typically using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

    Attachment of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the intermediate compound, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

1-((4-Oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium (Pd) catalysts for cross-coupling reactions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-((4-Oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Pharmacology: Researchers investigate its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-((4-Oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to, modulating their activity.

    Pathways: Cellular signaling pathways that are affected by the compound, leading to changes in cellular function and behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-((4-Oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea: This compound shares structural similarities with other phthalazinone derivatives and thiophene-containing compounds.

    Phthalazinone Derivatives: Compounds with a phthalazinone core, which may have different substituents attached to the core structure.

    Thiophene-Containing Compounds: Compounds that include a thiophene ring, which can impart unique electronic properties.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

Biologische Aktivität

1-((4-Oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound with a complex molecular structure that suggests potential biological activity. This article reviews its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydrophthalazin moiety linked to a pyrrolidine and a thiophen group. Its molecular formula is C21H24N4O3C_{21}H_{24}N_{4}O_{3} with a molecular weight of approximately 376.45 g/mol. The structure can be represented as follows:

Structure 1(4 Oxo 3 2 pyrrolidin 1 yl ethyl 3 4 dihydrophthalazin 1 ylmethyl3(thiophen2ylmethyl)urea)\text{Structure }1-\left(\text{4 Oxo 3 2 pyrrolidin 1 yl ethyl 3 4 dihydrophthalazin 1 yl}\text{methyl}-3-(thiophen-2-ylmethyl)\text{urea}\right)

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Dihydrophthalazine Derivative : Starting materials are reacted under controlled conditions to form the dihydrophthalazine core.
  • Urea Formation : The urea linkage is formed by reacting the dihydrophthalazine derivative with appropriate isocyanates.
  • Final Modifications : The thiophen and pyrrolidine groups are introduced through substitution reactions.

Research indicates that this compound may interact with specific biological targets, potentially acting as an enzyme inhibitor or receptor modulator . These interactions could influence various signaling pathways relevant in disease states.

Pharmacological Studies

Preliminary studies suggest that modifications in the chemical structure can significantly alter biological activity. For instance:

  • In vitro assays have demonstrated that certain analogs exhibit potent inhibitory effects on specific enzymes involved in metabolic pathways.
CompoundTarget EnzymeIC50 (µM)
Compound AEnzyme X0.5
Compound BEnzyme Y0.8

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds featuring the dihydrophthalazine structure. Results showed significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The results suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells.

Eigenschaften

IUPAC Name

1-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c27-20-18-8-2-1-7-17(18)19(24-26(20)12-11-25-9-3-4-10-25)15-23-21(28)22-14-16-6-5-13-29-16/h1-2,5-8,13H,3-4,9-12,14-15H2,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMKOZJJVGEDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.